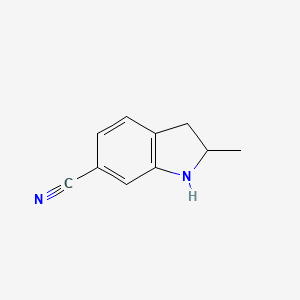

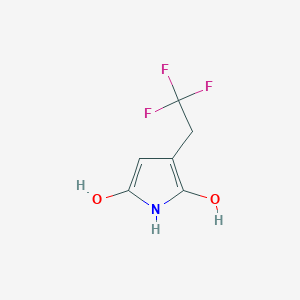

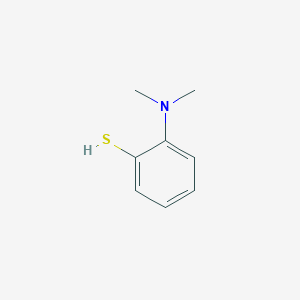

![molecular formula C14H20N6O2 B2674264 8-(2-(dimethylamino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-59-9](/img/structure/B2674264.png)

8-(2-(dimethylamino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . The most common use of DMAEMA is in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .

Synthesis Analysis

The synthesis of DMAEMA involves the reaction of methacrylic acid with 2-(dimethylamino)ethanol . The product is then purified and stabilized with a monomethyl ether hydroquinone inhibitor .Molecular Structure Analysis

The molecular formula of DMAEMA is C8H15NO2, and it has a molecular weight of 157.21 . The structure includes a methacrylate group (CH2=C(CH3)COO-) and a dimethylamino group (N(CH3)2) attached to an ethyl group .Chemical Reactions Analysis

DMAEMA can undergo polymerization reactions to form polymers. The polymerization can be initiated by free radicals, and the process can be influenced by various factors such as the type and concentration of the initiator and the medium composition .Physical And Chemical Properties Analysis

DMAEMA is a liquid at room temperature. It has a vapor density of 5.4 (vs air), a vapor pressure of less than 1 mmHg at 25 °C, and a refractive index (n20/D) of 1.439. It has a boiling point of 182-192 °C and a density of 0.933 g/mL at 25 °C .科学的研究の応用

Receptor Affinity and Potential Therapeutic Uses

Serotoninergic and Dopaminergic Receptor Affinity : A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and tested for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Compounds with a purine-2,4-dione nucleus generally had higher affinity values than those with a purine-2,4,8-trione structure. Substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were found to be essential for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Some compounds showed potential as anxiolytic and antidepressant agents based on preliminary in vivo studies (Zagórska et al., 2015).

Potential Antidepressant and Anxiolytic-like Activity : N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated for their potential as anxiolytic and antidepressant agents. The evaluation of these compounds in preclinical studies suggested that certain derivatives exerted anxiolytic-like activity and behaved like antidepressants in animal models, offering a basis for future research in developing new derivatives with potential therapeutic activity (Zagórska et al., 2009).

Cytotoxic Activity Against Cancer Cell Lines : Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the query compound, were tested for their growth inhibitory properties against various cancer cell lines. These compounds were found to be potent cytotoxins, highlighting the potential for the development of novel anticancer agents (Deady et al., 2003).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-[2-(dimethylamino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2/c1-9-8-20-10-11(17(4)14(22)18(5)12(10)21)15-13(20)19(9)7-6-16(2)3/h8H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARIILNFEXMVBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

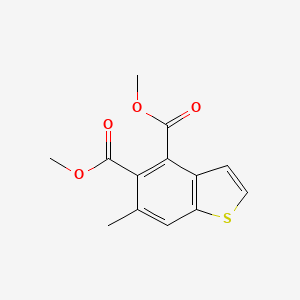

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2674184.png)

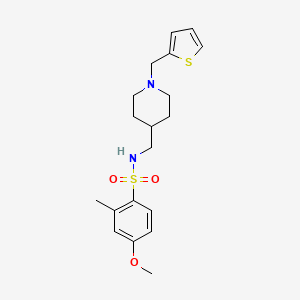

![N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2674187.png)

![(6-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B2674188.png)